molecular formula C10H8INO2 B13749645 Methyl 2-(cyanomethyl)-5-iodobenzoate

Methyl 2-(cyanomethyl)-5-iodobenzoate

Katalognummer: B13749645
Molekulargewicht: 301.08 g/mol
InChI-Schlüssel: IXXBFXVOULAWEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(cyanomethyl)-5-iodobenzoate is an organic compound with the molecular formula C10H8INO2 It is a derivative of benzoic acid, featuring a methyl ester group, a cyanomethyl group, and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyanomethyl)-5-iodobenzoate typically involves the iodination of methyl 2-(cyanomethyl)benzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.

    Oxidation and Reduction: The cyanomethyl group can undergo oxidation to form carboxylic acids or reduction to form amines. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and halide salts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products:

    Substitution: Various substituted benzoates.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(cyanomethyl)-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Investigated for its potential as a building block in the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(cyanomethyl)-5-iodobenzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyanomethyl group can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the halogen’s properties.

    Methyl 2-(cyanomethyl)benzoate: Lacks the iodine atom, making it less versatile in coupling reactions.

    Methyl 2-iodobenzoate: Similar but without the cyanomethyl group, limiting its use in certain synthetic applications.

Uniqueness: Methyl 2-(cyanomethyl)-5-iodobenzoate is unique due to the presence of both the iodine and cyanomethyl groups, which provide a combination of reactivity and versatility in synthetic applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.

Eigenschaften

Molekularformel

C10H8INO2

Molekulargewicht

301.08 g/mol

IUPAC-Name

methyl 2-(cyanomethyl)-5-iodobenzoate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3

InChI-Schlüssel

IXXBFXVOULAWEL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)I)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.